![molecular formula C22H23N3O3 B13815322 Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- CAS No. 20503-89-3](/img/structure/B13815322.png)
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-
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Overview
Description
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a piperazine ring with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diphenyl-2-oxazolethiol with ethyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the ethoxycarbonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Applications
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Antidepressant Activity
- Research indicates that derivatives of oxazole compounds exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, studies have shown that oxazole derivatives can enhance mood and reduce anxiety symptoms in rodent models .
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Anticancer Properties
- Oxazole derivatives have been evaluated for their anticancer potential. Specific compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, a study highlighted the ability of certain oxazole derivatives to inhibit the growth of breast cancer cells through targeted mechanisms .
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Antimicrobial Activity
- The antimicrobial properties of oxazole compounds have also been investigated. Some studies report that these compounds exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the oxazole ring can enhance antimicrobial efficacy .
Case Study 1: Antidepressant Evaluation
A study published in the Journal of Medicinal Chemistry assessed the antidepressant-like effects of oxazole derivatives in mice. The results indicated that administration of these compounds led to significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive behaviors .
Case Study 2: Anticancer Screening
In a screening program for novel anticancer agents, researchers synthesized several oxazole derivatives and tested their cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). One particular derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating strong potential for further development .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, the compound may interact with other cellular targets, leading to a modulation of signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole core structure.
Mubritinib: A tyrosine kinase inhibitor that also features an oxazole ring.
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Uniqueness
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxycarbonyl-piperazine group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
20503-89-3 |
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Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 4-(4,5-diphenyl-1,3-oxazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-2-27-22(26)25-15-13-24(14-16-25)21-23-19(17-9-5-3-6-10-17)20(28-21)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
InChI Key |
ZJYIVGNBYBGBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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